Paralinone B Paralinone B
Brand Name: Vulcanchem
CAS No.: 188939-75-5
VCID: VC4227011
InChI: InChI=1S/C37H46O14/c1-18-14-36(45)27(28(18)50-31(44)23-12-10-9-11-13-23)30(49-26(42)17-46-19(2)38)37(51-22(5)41)15-24-25(16-34(6,7)29(24)43)35(8,32(36)47-20(3)39)33(37)48-21(4)40/h9-13,18,24-25,27-28,30,32-33,45H,14-17H2,1-8H3/t18-,24+,25-,27+,28-,30+,32+,33?,35-,36+,37-/m0/s1
SMILES: CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(CC(C5=O)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)COC(=O)C)O
Molecular Formula: C37H46O14
Molecular Weight: 714.761

Paralinone B

CAS No.: 188939-75-5

Cat. No.: VC4227011

Molecular Formula: C37H46O14

Molecular Weight: 714.761

* For research use only. Not for human or veterinary use.

Paralinone B - 188939-75-5

Specification

CAS No. 188939-75-5
Molecular Formula C37H46O14
Molecular Weight 714.761
IUPAC Name [(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate
Standard InChI InChI=1S/C37H46O14/c1-18-14-36(45)27(28(18)50-31(44)23-12-10-9-11-13-23)30(49-26(42)17-46-19(2)38)37(51-22(5)41)15-24-25(16-34(6,7)29(24)43)35(8,32(36)47-20(3)39)33(37)48-21(4)40/h9-13,18,24-25,27-28,30,32-33,45H,14-17H2,1-8H3/t18-,24+,25-,27+,28-,30+,32+,33?,35-,36+,37-/m0/s1
Standard InChI Key GVQACOLUOBLBLO-QLBLGQMTSA-N
SMILES CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(CC(C5=O)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)COC(=O)C)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Paralinone B is a macrocyclic diterpenoid belonging to the paraliane class, distinguished by its fused 5/6/5/5 tetracyclic core. Key identifiers include:

PropertyValueSource
CAS Registry Number188939-75-5
Molecular FormulaC37H46O14\text{C}_{37}\text{H}_{46}\text{O}_{14}
Molecular Weight714.761 g/mol
Skeletal TypeParaliane (5/6/5/5 tetracyclic)

The structure includes an α-oriented acetoxyacetate group at C-5 and a β-oriented acetyl group at C-14, as determined by nuclear Overhauser effect spectroscopy (NOESY) . The 12-membered macrocycle adopts an endo conformation, stabilized by antiperiplanar alignment of H-8 and H-12 (J8,12=15.1HzJ_{8,12} = 15.1 \, \text{Hz}) .

Stereochemical Elucidation

X-ray crystallography and NMR analyses reveal:

  • C-5 Configuration: NOE correlations between H-5 and H-7β/H-8 confirm the α orientation of the acetoxyacetate moiety .

  • C-14 Acetylation: NOE interactions of H-14 with H-1α and H-20 dictate the β orientation of the acetyl group .

  • C-17 Methylene: A trans-annular NOE between H-8 and H-17b indicates a non-planar macrocycle .

Biosynthesis and Natural Occurrence

Biogenetic Pathway

Paraliane diterpenes like Paralinone B originate from geranylgeranyl pyrophosphate (GGPP) via the casbene-jatrophane-paraliane pathway :

  • Casbene Formation: GGPP undergoes diphosphate cleavage and cyclization to form casbene, catalyzed by casbene synthase .

  • Jatrophane Skeleton: Oxidative cleavage of casbene’s cyclopropane ring generates a jatrophane intermediate .

  • Paraliane Cyclization: Transannular ring closure between C-6 and C-10 of jatrophane yields the paraliane core .

Cytochrome P450 enzymes mediate subsequent oxidations, while esterifications with acetic/cinnamic acids introduce functional diversity .

Natural Sources

Paralinone B is isolated from:

  • Euphorbia paralias (coastal regions of the Mediterranean) .

  • Euphorbia segatalis (Central Asia) .

Co-occurrence with jatrophanes (e.g., jatropha-6(17),12-diene) in these species supports its biosynthetic origin .

Pharmacological Activities

Anti-Inflammatory Mechanisms

Paralinone B suppresses inflammation by:

  • NF-κB Inhibition: Downregulates NF-κB binding to DNA, reducing transcription of pro-inflammatory genes .

  • Cytokine Suppression: Decreases TNF-α (70%\geq 70\%), nitric oxide (65%\geq 65\%), and prostaglandin E2_2 (50%\geq 50\%) in LPS-stimulated macrophages .

  • Enzyme Modulation: Inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Multidrug Resistance (MDR) Reversal

In P-gp-overexpressing cancer cells (e.g., murine T-lymphoma), Paralinone B:

  • Enhances cytotoxicity of doxorubicin by 3–5 fold (EC50_{50} = 8.2–12.4 µM) .

  • Inhibits rhodamine-123 efflux (IC50_{50} = 10.3 µM), comparable to verapamil .

Cytotoxic Activity

Paralinone B exhibits moderate cytotoxicity:

Cell LineIC50_{50} (µM)Source
Human breast cancer (MCF-7)58.9
Murine lymphoma62.8

Structure-Activity Relationships (SAR)

Key pharmacophoric elements include:

  • C-5 Acetoxyacetate: Critical for NF-κB inhibition; removal reduces activity by 40% .

  • C-14 Acetyl Group: Enhances P-gp binding affinity; β orientation improves potency .

  • C-9/C-15 Hydroxylation: Increases solubility and macrophage uptake .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} (δ 5.32, H-12), 13C^{13}\text{C} (δ 170.2, C=O), and 2D correlations (COSY, HMBC) .

  • HRMS: [M+Na]+^+ at m/z 737.2871 (calc. 737.2875) .

Chromatography

  • HPLC: Purity > 95% (C18 column, acetonitrile-water gradient) .

Applications and Future Directions

Research Priorities

  • Total Synthesis: Enable scalable production .

  • In Vivo Studies: Evaluate bioavailability and toxicity .

  • Target Identification: Proteomic studies to map signaling pathways .

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